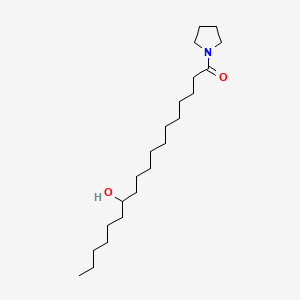
N-Propyl-9-octadecenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Propyl-9-octadecenamide is an organic compound with the molecular formula C21H41NO It is a derivative of 9-octadecenamide, where the amide nitrogen is substituted with a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Propyl-9-octadecenamide can be synthesized through the reaction of 9-octadecenoyl chloride with propylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under an inert atmosphere to prevent oxidation of the unsaturated bond in the 9-octadecenoyl chloride.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
N-Propyl-9-octadecenamide undergoes various chemical reactions, including:
Oxidation: The double bond in the octadecenamide chain can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amide nitrogen can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide group.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution at the amide nitrogen.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Primary amines.
Substitution: N-substituted amides.
Applications De Recherche Scientifique
N-Propyl-9-octadecenamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Propyl-9-octadecenamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Octadecenamide: The parent compound without the propyl substitution.
N-Methyl-9-octadecenamide: A similar compound with a methyl group instead of a propyl group.
N-Ethyl-9-octadecenamide: A similar compound with an ethyl group instead of a propyl group.
Uniqueness
N-Propyl-9-octadecenamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The propyl group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C21H41NO |
|---|---|
Poids moléculaire |
323.6 g/mol |
Nom IUPAC |
N-propyloctadec-9-enamide |
InChI |
InChI=1S/C21H41NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)22-20-4-2/h11-12H,3-10,13-20H2,1-2H3,(H,22,23) |
Clé InChI |
OGWMUXVWUHUNMI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


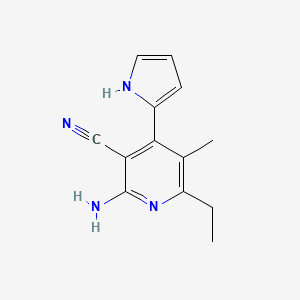
![(6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B13809038.png)
![2-bromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B13809046.png)
![2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13809067.png)

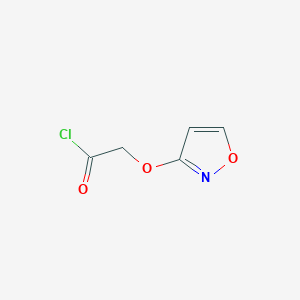
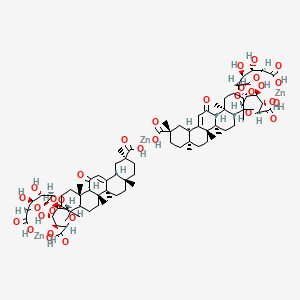
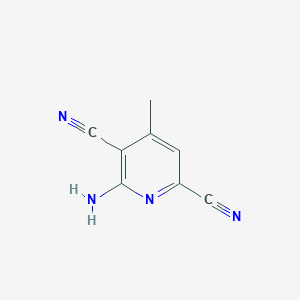
![8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13809096.png)
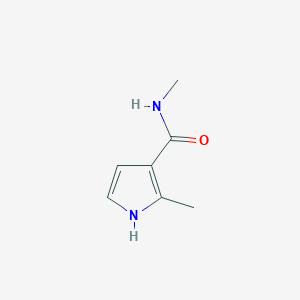
![5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline](/img/structure/B13809111.png)
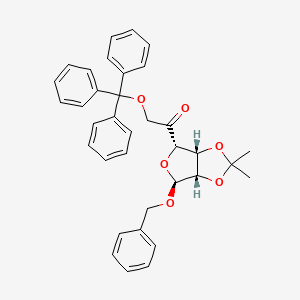
![1,1,3,3-Tetramethyl-6,7-diphenyl-5-oxa-8-thia-6-azaspiro[3.4]octan-2-one](/img/structure/B13809118.png)
